Phosphinic acid, methyl(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, methyl(4-nitrophenyl)- is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinic acid group attached to a methyl group and a 4-nitrophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methyl(4-nitrophenyl)- typically involves the reaction of methylphosphonic acid with 4-nitrophenol under specific conditions. One common method includes the use of hydrochloric acid as a catalyst in ethanol, resulting in the formation of the desired phosphinic acid . Another approach involves the use of trimethylsilyl halides or boron tribromide for the cleavage of the C-O bond .
Industrial Production Methods
Industrial production of phosphinic acid, methyl(4-nitrophenyl)- often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts such as hydrochloric acid or trimethylsilyl halides ensures efficient conversion and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, methyl(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions often target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, methyl(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly metalloproteases.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized as a flame retardant and in the production of polymers with phosphinic acid functionalities.
Wirkmechanismus
The mechanism by which phosphinic acid, methyl(4-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, interfering with their catalytic activity . This interaction often involves coordination with metal ions present in the enzyme’s active site, leading to inhibition of enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acids: Similar in structure but differ in the oxidation state of phosphorus.
Phosphonates: Esters of phosphonic acids, often used in similar applications but with different reactivity profiles.
Uniqueness
Phosphinic acid, methyl(4-nitrophenyl)- is unique due to its specific combination of a phosphinic acid group with a 4-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific enzyme inhibition or flame retardant properties .
Eigenschaften
CAS-Nummer |
81349-02-2 |
---|---|
Molekularformel |
C7H8NO4P |
Molekulargewicht |
201.12 g/mol |
IUPAC-Name |
methyl-(4-nitrophenyl)phosphinic acid |
InChI |
InChI=1S/C7H8NO4P/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
ZHMBLBLPJBIEKC-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.